
Methanol
Overview
Description
Methanol (CH₃OH), the simplest alcohol, is a colorless, volatile liquid with a distinctive odor resembling ethanol. It possesses a hydroxyl group (-OH) attached to a saturated carbon atom, enabling hydrogen bonding, which elevates its boiling point (64.7°C) and melting point (-97.6°C) compared to non-polar compounds of similar molecular weight . This compound is synthesized industrially via catalytic hydrogenation of carbon monoxide and carbon dioxide, with recent advancements focusing on sustainable production from CO₂ to mitigate greenhouse emissions . It serves as a versatile precursor in chemical synthesis, fuel additive, and solvent in pharmaceuticals and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methanol can be synthesized through several methods, including:
Catalytic Hydrogenation of Carbon Monoxide: This is the most common industrial method, where carbon monoxide and hydrogen are reacted over a catalyst, typically copper, zinc oxide, and alumina, at high temperatures (250-300°C) and pressures (50-100 atm).
Methane Oxidation: this compound can also be produced by the partial oxidation of methane using a catalyst.
Industrial Production Methods:
Syngas Method: The primary industrial method involves the production of synthesis gas (syngas), a mixture of carbon monoxide and hydrogen, from natural gas, coal, or biomass.
Biomass Gasification: Increasingly, this compound is being produced from biomass through gasification, which converts organic materials into syngas.
Chemical Reactions Analysis
Methanol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to formaldehyde, formic acid, and ultimately carbon dioxide and water.
Reduction: this compound can be reduced to methane under specific conditions, although this reaction is less common.
Substitution: this compound can undergo nucleophilic substitution reactions to form methyl ethers and esters.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, potassium permanganate, chromic acid.
Reducing Agents: Hydrogen, metal catalysts.
Substitution Reagents: Hydrochloric acid, sulfuric acid.
Major Products:
Formaldehyde: Produced by the oxidation of this compound.
Methyl Chloride: Produced by the substitution reaction with hydrochloric acid.
Dimethyl Ether: Produced by the dehydration of this compound.
Scientific Research Applications
Industrial Applications
1.1 Chemical Feedstock
Methanol serves as a fundamental building block in the production of numerous chemicals. The primary applications include:
- Formaldehyde Production : this compound is oxidized to produce formaldehyde, which is crucial for manufacturing resins, plastics, and textiles. The chemical reaction can be represented as:
- Acetic Acid Production : this compound is converted into acetic acid through carbonylation processes, which is vital for producing synthetic fibers and plastics.
- Methyl Tertiary Butyl Ether (MTBE) : Used as an octane booster in gasoline, MTBE enhances fuel performance and reduces emissions .
1.2 Solvent Use
In laboratories and industrial settings, this compound is widely used as a solvent for inks, resins, adhesives, and dyes. Its ability to dissolve a variety of substances makes it invaluable in the synthesis of pharmaceuticals and other chemicals .
1.3 Fuel Applications
This compound is increasingly recognized as a clean alternative fuel source:
- Automotive Fuel : Due to its high octane rating, this compound is used in flexible-fuel vehicles and can be blended with gasoline to improve performance while reducing emissions .
- Direct this compound Fuel Cells (DMFCs) : this compound serves as a hydrogen carrier in fuel cells, providing an efficient means of energy conversion with lower environmental impact compared to traditional fossil fuels .
Environmental Applications
2.1 Wastewater Treatment
This compound plays a critical role in wastewater treatment processes. It is used as a carbon source for denitrification processes, helping to reduce nitrogen compounds in effluents and improve water quality .
2.2 Green Chemistry Initiatives
Recent advancements have focused on developing greener methods for this compound production. For instance, researchers have discovered catalysts that allow for this compound synthesis from methane at room temperature, potentially reducing energy consumption and greenhouse gas emissions associated with traditional production methods .
Case Studies
3.1 this compound as a Hydrogen Carrier
A study highlighted the use of this compound for hydrogen production via steam reforming at lower temperatures (240–260 °C). This method presents significant advantages over conventional steam methane reforming (SMR), which operates at much higher temperatures (800–1000 °C). The efficiency of this compound steam reforming positions it as a promising technology for sustainable hydrogen production .
3.2 Innovations in Catalysis
Research from Cardiff University demonstrated a novel catalytic process that converts methane into this compound at room temperature without external energy inputs. This breakthrough could lead to more sustainable industrial practices by enabling localized this compound production at extraction sites .
Summary Table of Applications
Application Area | Specific Uses | Environmental Impact |
---|---|---|
Chemical Feedstock | Formaldehyde, Acetic Acid, MTBE | Reduces reliance on petroleum-based products |
Solvent | Inks, Resins, Pharmaceuticals | Minimizes hazardous waste production |
Fuel | Automotive Fuel, DMFCs | Lowers greenhouse gas emissions |
Wastewater Treatment | Carbon source for denitrification | Improves water quality |
Green Chemistry | Room-temperature synthesis | Decreases energy consumption |
Mechanism of Action
Methanol is often compared with other simple alcohols such as ethanol and isopropanol:
Ethanol (C₂H₅OH): Ethanol is less toxic than this compound and is commonly used in alcoholic beverages.
Isopropanol (C₃H₇OH): Isopropanol is used as a disinfectant and solvent.
Uniqueness of this compound:
Toxicity: this compound is highly toxic and can cause blindness or death if ingested.
Industrial Use: this compound is a key feedstock in the chemical industry and is used in the production of various chemicals and fuels.
Comparison with Similar Compounds
Physical and Chemical Properties
Table 1: Physical Properties of Methanol and Related Alcohols
Property | This compound | Ethanol | 1-Propanol | Water |
---|---|---|---|---|
Boiling Point (°C) | 64.7 | 78.4 | 97.2 | 100.0 |
Polarity (Dielectric Constant) | 32.7 | 24.3 | 20.1 | 80.1 |
Solubility in Water | Miscible | Miscible | Limited | - |
This compound’s high polarity and protic nature make it superior to ethanol and 1-propanol in dissolving polar compounds, though less effective than water. Its volatility and hydrogen-bonding capacity balance reactivity and solvent stability .
Solvent Efficiency in Extractions
Table 2: Extraction Efficiency of this compound vs. Other Solvents
This compound outperforms ethanol in antibacterial extractions, attributed to its ability to disrupt microbial membranes and synergize with secondary metabolites . However, its low recovery rates in serum protein studies highlight context-dependent limitations .
Antibacterial and Antioxidant Activity
- Antibacterial Mechanism: this compound extracts induce bacterial lysis by increasing free radical concentration and complexing with nucleophilic amino acids. Synergistic effects between minor components enhance efficacy beyond isolated compounds .
- Antioxidant Capacity: this compound extracts of pomegranate seeds exhibit 2× higher total phenolic content (TPC) than ethyl acetate or water, correlating with superior DPPH and ABTS radical scavenging .
Fuel and Energy Production
- Engine Performance: this compound-water blends reduce soot emissions by 40% in diesel engines but require modifications due to lower cetane number .
- Microbial Conversion: Engineered Methylobacterium strains convert this compound to biofuels (e.g., butanol) with 85% carbon efficiency, though pathway optimization remains challenging .
Limitations and Trade-offs
- Toxicity: this compound’s metabolic conversion to formaldehyde poses acute toxicity risks, unlike ethanol .
- Extraction Drawbacks: Despite high polarity, this compound may fragment chromatographic peaks (e.g., compound 1 in 70–100% this compound extracts) and reduce recovery in protein-rich matrices .
Biological Activity
Methanol, a simple alcohol with the chemical formula CH₃OH, is not only a widely used solvent in laboratories and industries but also possesses notable biological activities. This article explores the biological effects of this compound, particularly focusing on its antioxidant, antibacterial, and anticancer properties, supported by various case studies and research findings.
Antioxidant Activity
This compound extracts have shown significant antioxidant capabilities, which are crucial in combating oxidative stress linked to various diseases.
- DPPH Radical Scavenging Activity : In a study evaluating 100 this compound extracts from 98 plant species, most extracts exhibited varying degrees of DPPH radical scavenging activity. Some extracts eliminated over 90% of free radicals, indicating strong antioxidant potential .
- Case Study : A comparative study involving the methanolic extract of Persea americana revealed an IC₅₀ value of 3.2 mg/ml for its antioxidant activity, which is lower than that of ascorbic acid (5 mg/ml), suggesting that this compound extracts can be potent antioxidants .
Antibacterial Activity
This compound is effective against a range of bacteria, both Gram-positive and Gram-negative. Its efficacy is often attributed to the diverse phytochemical compounds extracted using this compound.
- Broad-Spectrum Efficacy : Research has shown that this compound extracts from plants like Moringa oleifera exhibit high antibacterial activity against pathogens such as Staphylococcus aureus and Salmonella typhi. For instance, at a concentration of 150 mg/ml, this compound extracts displayed significant inhibition zones compared to aqueous extracts .
- Phytochemical Screening : this compound extracts typically contain flavonoids, phenols, and other bioactive compounds that contribute to their antibacterial properties. A study indicated that the minimal inhibitory concentration (MIC) values for various this compound extracts ranged from 32 to 1024 µg/ml against multidrug-resistant bacteria .
Anticancer Activity
The anticancer potential of this compound extracts has been explored in various studies, particularly through in vitro assays.
- MTT Assay Results : In vitro evaluations using the MTT assay showed that many this compound extracts have weak to moderate anticancer activity against cancer cell lines such as HT-29. Some extracts demonstrated promising results with significant cell viability reduction .
- Specific Findings : The roots of Limoniastrum monopetalum exhibited high antibacterial activity alongside antiproliferative effects against HeLa cells, highlighting the dual potential of this compound extracts in therapeutic applications .
Comparative Analysis of Biological Activities
The following table summarizes key findings from various studies regarding the biological activities of this compound extracts:
Q & A
Basic Research Questions
Q. How can methanol be optimally selected as a solvent for metabolome extraction in blood plasma studies?
this compound is prioritized in metabolomics due to its high extraction efficiency and reproducibility. A protocol optimized via experimental design (DoE) and multivariate analysis (PLS) demonstrated this compound's superiority over ethanol, acetonitrile, acetone, and chloroform. Key metrics include peak resolution (>500 peaks), linearity (R² > 0.99 for 32 compounds), and sensitivity (detection at ~0.1 pmol injected). Validation against accredited laboratory methods confirmed accuracy, making this compound ideal for biomarker discovery .
Q. What experimental design strategies are effective for optimizing this compound-based extraction of antioxidants from plant matrices?
A 3² full factorial design with this compound concentration (50–100% aqueous) and extraction time (30–90 min) as variables is a robust starting point. Response surface methodology (RSM) can model interactions between factors, while ANOVA identifies significant parameters. For example, stinging nettle leaf extractions achieved optimal phenolic yields at 75% this compound and 60 min, balancing solvent polarity and compound stability .
Q. How can headspace gas chromatography (HS-GC) conditions be optimized for this compound quantification in aqueous samples?
Orthogonal experimental design (e.g., five factors: temperature, time, pressure) reduces variability. Optimal conditions (e.g., 80°C equilibration temperature, 10 min incubation) improve detection limits (0.33 mg/L) and precision. This method minimizes matrix interference and enhances reliability for environmental or clinical water analysis .
Advanced Research Questions
Q. What computational methods improve predictions of this compound decomposition mechanisms on catalytic surfaces?
Density functional theory (DFT) with implicit solvation models (e.g., MGCM) reduces computational costs while maintaining accuracy. Explicit inclusion of two water molecules in Ru(0001) systems replicates experimental this compound dehydrogenation pathways. This approach aids in designing CO-resistant catalysts for fuel cells by elucidating intermediate adsorption energies and transition states .
Q. How can machine learning enhance bio-methanol production optimization from biomass?
Fuzzy logic models coupled with particle swarm optimization (PSO) outperform traditional ANN in predicting pyrolysis conditions (temperature, time, N₂ flow). For sugarcane bagasse, PSO increased yields by 20% by identifying optimal parameters (e.g., 450°C, 45 min, 1.5 L/min N₂) with a mean squared error (MSE) of 0.0259 vs. ANN’s 0.11858 .
Q. What advanced statistical designs resolve contradictions in this compound’s role in biodiesel synthesis?
Central composite design (CCD) with RSM addresses non-linear interactions. For Na₂CO₃@BFD-catalyzed biodiesel production, a quadratic model optimized this compound/oil molar ratio (12:1), catalyst dosage (4 wt%), temperature (65°C), and time (2 hr), achieving 98% yield. Sensitivity analysis ranked temperature as the most influential factor, resolving discrepancies in prior single-factor studies .
Q. How do solvation effects influence this compound electrocatalytic oxidation (MOR) stability?
In situ electrochemical Raman spectroscopy and DFT reveal that CO poisoning on Pt-based catalysts arises from incomplete this compound oxidation. Strategies include alloying Pt with Ru to promote water activation, which oxidizes CO intermediates at lower potentials. Accelerated durability tests (ADTs) show a 40% activity retention improvement in PtRu/C vs. Pt/C after 1000 cycles .
Q. Methodological Considerations
Q. What validation protocols ensure reproducibility in this compound-dependent metabolomic workflows?
- Internal Standards : Use deuterated this compound or ¹³C-labeled compounds for GC/MS calibration.
- Multivariate Validation : PLS regression cross-validates extraction efficiency against known metabolite concentrations (e.g., lactate, glucose).
- Inter-laboratory Comparisons : Align with ISO/IEC 17025 standards for precision (±5% RSD) .
Q. How to mitigate solvent interference in this compound-based HPLC analysis of polar compounds?
- Gradient Elution : Start with 5% this compound/water (0.1% TFA) to retain polar analytes, then ramp to 95% this compound for elution.
- Column Selection : C18 phases with 3 µm particle size enhance resolution for small molecules (e.g., organic acids) .
Q. Data Contradiction Analysis
Q. Why do this compound extraction efficiencies vary across plant species in phytochemical studies?
Conflicting results arise from matrix-specific compound solubility (e.g., lignin content in biomass) and secondary metabolite stability. A simplex lattice mixture design (water-methanol-acetone) maximizes phenolic extraction in hemp seeds (80% this compound), while stinging nettle prefers aqueous this compound. Universal protocols are impractical; species-specific solvent screening is critical .
Properties
IUPAC Name |
methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O, Array, CH3OH | |
Record name | METHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | methanol | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Methanol | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
77810-22-1, 146109-63-9, 146109-62-8, 66794-19-2, 42845-44-3 | |
Record name | Methanol, trimer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77810-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methanol, hexamer | |
Source | CAS Common Chemistry | |
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Record name | Methanol, pentamer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methanol, tetramer | |
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Record name | Methanol, dimer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID2021731 | |
Record name | Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
32.042 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methanol appears as a colorless fairly volatile liquid with a faintly sweet pungent odor like that of ethyl alcohol. Completely mixes with water. The vapors are slightly heavier than air and may travel some distance to a source of ignition and flash back. Any accumulation of vapors in confined spaces, such as buildings or sewers, may explode if ignited. Used to make chemicals, to remove water from automotive and aviation fuels, as a solvent for paints and plastics, and as an ingredient in a wide variety of products., Dry Powder, Liquid; Liquid; Pellets or Large Crystals, Colorless liquid with a characteristic pungent odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a characteristic pungent odor. | |
Record name | METHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3874 | |
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Record name | Methanol | |
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URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | Methyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Methanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
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Record name | METHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ALCOHOL (METHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/474 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Record name | Methyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
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Boiling Point |
148.3 °F at 760 mmHg (NTP, 1992), 64.7 °C at 760 mm Hg, 64.00 to 65.00 °C. @ 760.00 mm Hg, 65 °C, 147 °F | |
Record name | METHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | METHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ALCOHOL (METHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/474 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
52 °F (NTP, 1992), 54 °F, 9.7 °C (49.5 °F) - closed cup, 15.6 °C (open cup) /from table/, 52 °F (11 °C) (closed cup), 9 °C c.c., 52 °F | |
Record name | METHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Methanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ALCOHOL (METHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/474 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), Miscible with water at 25 °C, Miscible with water at 20 °C, Miscible with ethanol, ether, benzene, most organic solvents and ketones, Soluble in acetone, chloroform, 1000 mg/mL at 25 °C, Solubility in water: miscible, Miscible | |
Record name | METHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.792 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8100 at 0 °C/4 °C; 0.7866 at 25 °C/4 °C, Relative density (water = 1): 0.79, 0.79 | |
Record name | METHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ALCOHOL (METHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/474 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
1.11 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.11 (Air = 1), Relative vapor density (air = 1): 1.1, 1.11 | |
Record name | METHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ALCOHOL (METHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/474 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
100 mmHg at 70.2 °F ; 237.87 mmHg at 100 °F (NTP, 1992), 127.0 [mmHg], VP: 92 mm Hg at 20 °C, VP: 18.7 kPa at 300 K, 127 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 12.9, 96 mmHg | |
Record name | METHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Methanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ALCOHOL (METHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/474 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Impurities |
In addition to water, typical impurities include acetone and ethanol. | |
Record name | Methanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid, Clear, colorless liquid | |
CAS No. |
67-56-1 | |
Record name | METHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl alcohol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85232 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanol | |
Source | EPA Acute Exposure Guideline Levels (AEGLs) | |
URL | https://www.epa.gov/aegl/methanol-results-aegl-program | |
Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |
Record name | Methanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2021731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.599 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4S76JWI15 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Methanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ALCOHOL (METHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/474 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-144 °F (NTP, 1992), -97.8 °C, -97.6 °C, -98 °C, -144 °F | |
Record name | METHANOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3874 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/93 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Methanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001875 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | METHANOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0057 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL ALCOHOL (METHANOL) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/474 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl alcohol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0397.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.